molecular formula C11H14O3 B096351 5-tert-Butyl-2-hydroxybenzoic acid CAS No. 16094-31-8

5-tert-Butyl-2-hydroxybenzoic acid

Cat. No. B096351
CAS RN: 16094-31-8
M. Wt: 194.23 g/mol
InChI Key: XAICWTLLSRXZPB-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid, a class of compounds known for their antioxidant properties. The tert-butyl group attached to the benzene ring is a bulky substituent that can influence the chemical and physical properties of the molecule. This compound is structurally related to 3,5-di-tert-butyl-4-hydroxybenzoic acid, which has been synthesized and studied for its potential applications and properties .

Synthesis Analysis

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a closely related compound, has been achieved through various methods. One approach involves the cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Another method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent to yield the desired product in 63.7% overall yield . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds related to this compound often features significant non-covalent interactions such as hydrogen bonding. For instance, in the case of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, molecules are linked into chains by a single C-H...N hydrogen bond . Such structural analyses are crucial for understanding the behavior of this compound in various environments and could predict its potential for forming hydrogen-bonded networks.

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from studies on similar compounds. For example, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce a trimethylsilyl ether . Additionally, electrochemical oxidation studies of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol have shown that these compounds can undergo Michael addition reactions under electro-decarboxylation to yield coumestan derivatives . These reactions provide insights into the types of chemical transformations that this compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from its molecular structure and the properties of similar compounds. The presence of the tert-butyl group is likely to increase the compound's hydrophobicity and steric hindrance, affecting its solubility and reactivity. The hydroxy group contributes to the compound's ability to act as a hydrogen bond donor or acceptor, which can influence its boiling point, melting point, and solubility in different solvents. The antioxidant activity of related compounds, such as those derived from 3,5-di-tert-butyl-4-hydroxybenzoic acid, has been evaluated, showing significant free-radical scavenging ability . These properties are essential for understanding the behavior of this compound in biological systems and its potential applications as an antioxidant.

Scientific Research Applications

  • Synthetic Chemistry Applications : 5-tert-Butyl-2-hydroxybenzoic acid can be synthesized using bismuth-based C-H bond activation and CO2 insertion chemistry. This method offers a mild and cyclic process for producing the compound starting from carbon dioxide and 3,5-di-tert-butyl-4-phenol (Kindra & Evans, 2014).

  • Development of Antioxidants : Derivatives of this compound have been synthesized and evaluated for antioxidant activity. For instance, new oxadiazoles bearing 2,6-di-tert-butylphenol moieties demonstrated significant free-radical scavenging ability (Shakir, Ariffin & Abdulla, 2014).

  • Metabolism Studies : In metabolic studies, this compound is identified as a major metabolite of butylated hydroxytoluene (BHT) in both rats and humans. This helps in understanding the metabolism of BHT and its potential effects on health (Daniel, Gage & Jones, 1968).

  • Materials Science : The compound has applications in the synthesis of hindered phenolic esters, which are important in the development of materials with enhanced properties. For example, its esterification with 1-hexadecanol over ion-exchange resins has been investigated for producing high-performance materials (Gao et al., 2014).

  • Gas Separation Membranes : this compound is used in the modification of polybenzimidazoles to improve their gas permeation properties, which is crucial in industrial applications like gas separation (Kumbharkar, Karadkar & Kharul, 2006).

  • Pharmaceutical Applications : Derivatives of this compound have been synthesized and evaluated for their potential in pharmaceutical applications, such as anti-inflammatory, hypolipidemic, and cytoprotective properties (Theodosis-Nobelos, Athanasekou & Rekka, 2017).

Mechanism of Action

Target of Action

5-tert-Butyl-2-hydroxybenzoic acid (5BHB) is a synthetic, hydrophobic, and polyvalent compound that can reversibly activate xenobiotic metabolizing enzymes . It has been shown to induce CYP1A2 activity in human liver cells, as well as increase the activity of other xenobiotic metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C19 .

Mode of Action

The activation of these enzymes occurs through the direct binding of 5BHB to nuclear receptors, which are proteins embedded within the cell membrane that bind with specific hormones or other molecules . A cavity within the receptor binds with the hydrophobic 5BHB molecule .

Biochemical Pathways

The activation of these enzymes leads to increased metabolism of foreign compounds in the body . This could potentially affect various biochemical pathways, including those involved in drug metabolism and detoxification .

Pharmacokinetics

It is known that the compound is highly absorbable in the gastrointestinal tract

Result of Action

The result of 5BHB’s action is an increased metabolism of xenobiotics, which may be beneficial in reducing drug toxicity . By activating xenobiotic metabolizing enzymes, 5BHB can enhance the body’s ability to metabolize and eliminate foreign substances, potentially reducing their harmful effects .

Action Environment

The action of 5BHB can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and stability in different environments . Additionally, the presence of other substances in the body, such as drugs or toxins, could potentially affect the efficacy of 5BHB’s enzyme-activating action .

Safety and Hazards

The safety data sheet for 5-tert-Butyl-2-hydroxybenzoic acid indicates that it has a hazard alert code of 2 . The signal word is “Warning” and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

5-tert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICWTLLSRXZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167042
Record name 5-(1,1-Dimethylethyl)salicylic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16094-31-8
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid
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Record name 5-(1,1-Dimethylethyl)salicylic acid
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Synthesis routes and methods I

Procedure details

Sulfamic acid (1.76 g, 18.1 mmol) and sodium dihydrogenphosphate (7.33 g, 47 mmol) were added to a solution of 5-[(1,1-dimethyl)ethyl]-2-hydroxybenzaldehyde (2.15 g, 12.1 mmol) in 1,4-dioxane (100 mL) and water (40 mL). A solution of sodium chlorite (1.76 g, 15.5 mmol) in water (10 mL) was added to the mixture under ice cooling, and it was stirred for 1 hour. Then, sodium sulfite (1.80 g, 14.3 mmol) was added to the mixture, and it was stirred for 30 minutes. Concentrated hydrochloric acid was added to the reaction mixture, and pH was adjusted to 1. The residue obtained by evaporation of 1,4-dioxane under reduced pressure was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was washed with n-hexane under suspension to give the title compound (1.81 g, 77.4%) as a white powder.
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Yield
77.4%

Synthesis routes and methods II

Procedure details

5-tert-Butyl-2-hydroxy-benzaldehyde (1.4 g, 6.0 mmol, prepared according to Smith W. E. J. Org. Chem. 1972, 37, 3972-3973) was taken up in 30 mL of a 2M solution of 2-methyl-2-butene in tetrahydrofuran. t-Butanol (30 mL) was added. Sodium dihydrogenphosphate (2.6 g, 18.8 mmol) and sodium chlorite (1.4 g, 12.3 mmol) were then added as a solution in 12 mL of water. The reaction mixture was stirred at room temperature for 2 h. It was diluted with ethyl acetate and washed with 1N hydrochloric acid. The aqueous layers were extracted three times with ethyl acetate. The combined organic layers were washed with a saturated solution of Na2S2O3, brine, and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated to give 5-tert-butyl-2-hydroxy-benzoic acid (1.5 g, quant.), which was used in the next step without further purification.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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